Trt-PEG4-C2-acid hydrate

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

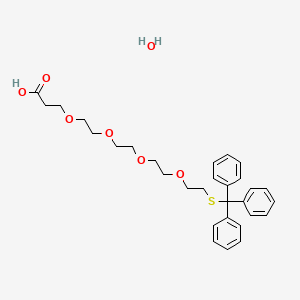

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid hydrate. This nomenclature provides a detailed roadmap for understanding the molecular architecture and connectivity patterns within the structure.

The structural interpretation reveals a linear backbone consisting of a propanoic acid terminus connected through a series of ethoxy linkages to a terminal tritylsulfanyl group. The backbone contains four ether oxygen atoms positioned at the 4, 7, 10, and 13 positions, giving rise to the "tetraoxa" designation in the common name. The trityl group (triphenylmethyl) serves as a protecting group for the sulfur functionality, preventing unwanted oxidation or disulfide bond formation during storage and synthetic manipulations.

The molecular structure can be dissected into three primary functional regions. The carboxylic acid terminus provides reactive functionality for amide bond formation with amine-containing biomolecules. The central polyethylene glycol-like spacer, characterized by the repeating -OCH2CH2- units, confers water solubility and flexibility to the molecule. The tritylmercapto terminus offers a protected thiol functionality that can be selectively deprotected under mild acidic conditions to reveal a reactive sulfhydryl group.

This structural arrangement positions the compound as an ideal bifunctional linker molecule, capable of forming stable conjugates with proteins, peptides, and other biomolecules through well-established coupling chemistries. The presence of the tetraethylene glycol spacer reduces steric hindrance and enhances the accessibility of both terminal functional groups during conjugation reactions.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number for 15-tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate is 882847-05-4. This unique identifier serves as the definitive reference for this specific chemical entity within global chemical databases and regulatory systems.

The molecular formula validation requires careful consideration of the hydration state. The anhydrous form of the compound has the molecular formula C30H36O6S, while the monohydrate form is represented as C30H38O7S. The molecular weight calculations confirm these formulations, with the anhydrous compound having a molecular weight of 524.67 grams per mole and the monohydrate form weighing 542.69 grams per mole.

Database cross-referencing confirms the consistency of these molecular parameters across multiple authoritative chemical information sources. The Molecular Design Limited number MFCD08457832 provides an additional layer of identification verification. The compound's exact mass has been determined to be 542.23400 atomic mass units for the monohydrate form.

The calculated molecular properties include a logarithmic partition coefficient of 5.18850, indicating significant lipophilicity, and a polar surface area of 108.75 square angstroms. These parameters are consistent with the structural features, particularly the large hydrophobic trityl group and the polar carboxylic acid and ether functionalities.

Hydration State Analysis and Monohydrate Confirmation

The hydration state analysis of 15-tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate reveals important information about the compound's solid-state properties and stability characteristics. The monohydrate designation indicates that each molecule of the organic compound is associated with one molecule of water in the crystalline form.

The monohydrate confirmation is supported by multiple analytical techniques and database entries. The International Union of Pure and Applied Chemistry name explicitly includes the hydrate designation, and the molecular formula C30H38O7S reflects the inclusion of one water molecule. The molecular weight difference between the anhydrous and hydrated forms provides quantitative confirmation of the single water molecule incorporation.

The water molecule in the monohydrate structure likely participates in hydrogen bonding interactions with the carboxylic acid functionality or the ether oxygen atoms within the polyethylene glycol spacer. This hydration contributes to the overall stability of the crystalline form and may influence the compound's solubility properties and handling characteristics during synthetic and analytical procedures.

Storage conditions for the monohydrate form typically require controlled humidity environments to maintain the integrity of the hydrated crystal structure. The presence of the water molecule may also affect the compound's melting point, solubility profile, and chemical reactivity compared to the anhydrous form.

Synonym Cross-Referencing in Chemical Databases

Comprehensive synonym cross-referencing across chemical databases reveals multiple naming conventions and abbreviations used to identify 15-tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate. The compound is frequently referenced as Trityl-polyethylene glycol-carboxylic acid in functional nomenclature systems.

The systematic database search identifies several abbreviated forms, including 4,7,10,13-Tetraoxa-16-thiaheptadecanoic acid, 17,17,17-triphenyl-monohydrate. International chemical suppliers and research institutions employ various catalog designations, with Santa Cruz Biotechnology using the catalog number sc-287308 for different package sizes.

Database entries consistently cross-reference the compound across multiple chemical information systems. The PubChem Compound Identifier 17040190 provides access to comprehensive chemical data and related compound information. The Nikkaji database system assigns the identifier J2.728.187G to related mercapto-tetraoxapentadecanoic acid structures.

The following table summarizes the key database identifiers and synonyms:

| Database System | Identifier | Synonym/Catalog Number |

|---|---|---|

| Chemical Abstracts Service | 882847-05-4 | Primary registry number |

| Molecular Design Limited | MFCD08457832 | Database identifier |

| PubChem | 17040190 | Compound identifier |

| Santa Cruz Biotechnology | sc-287308 | Commercial catalog number |

| International Union of Pure and Applied Chemistry | - | 3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid hydrate |

Research literature frequently employs functional descriptors such as "tritylmercapto-polyethylene glycol-acid" or "protected thiol-polyethylene glycol-carboxylic acid" to emphasize the compound's bifunctional linker properties. These descriptive names facilitate literature searches and highlight the compound's intended applications in bioconjugation and chemical modification protocols.

The standardized International Chemical Identifier key QACKFJOUHFJFAP-UHFFFAOYSA-N provides a unique computational identifier that enables precise database searches and eliminates ambiguity in chemical structure representation. This identifier system ensures accurate compound identification across diverse chemical informatics platforms and research databases.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACKFJOUHFJFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589238 | |

| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-05-4 | |

| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate typically involves multiple steps:

Synthetic Routes: The compound is synthesized through a series of reactions starting from commercially available precursors

Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran.

Industrial Production Methods: While specific industrial methods are not widely documented, the compound is generally produced in research quantities and may involve similar synthetic routes as those used in laboratory settings.

Analyse Chemischer Reaktionen

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the tritylmercapto group to a thiol group.

Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reactions are often conducted under anhydrous conditions to prevent hydrolysis.

Major Products: The major products of these reactions include sulfoxides, sulfones, and substituted ethers.

Wissenschaftliche Forschungsanwendungen

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

Pathways Involved: It may influence biochemical pathways related to oxidative stress and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar PEG-Based Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate and analogous PEG4 compounds:

Comparative Analysis of Properties

Reactivity and Stability

- Thiol vs. Amine/Azide : The tritylmercapto group offers superior thiol stability compared to free -SH, preventing unwanted oxidation during storage or synthesis. In contrast, the azide group (-N3) enables rapid, specific conjugation via click chemistry but requires inert conditions to avoid side reactions .

- Protection Strategies : Trityl and Boc groups both serve as protecting groups but differ in cleavage conditions. Trityl is removed under mild acids (e.g., TFA), while Boc requires stronger acidic conditions (e.g., HCl in dioxane) .

Pharmacokinetics and Solubility

- PEG4 spacers universally enhance aqueous solubility due to their ether oxygen-rich backbone. However, hydrophobic groups (e.g., trityl) slightly reduce solubility compared to amino or azide derivatives .

- In radiopharmaceuticals, PEG4 spacers improve tumor targeting by reducing non-specific binding and enhancing blood circulation time. For example, DOTA-PEG4-BN showed high GRPR affinity and rapid renal clearance in preclinical studies .

Research Findings

- 15-Tritylmercapto : Demonstrated utility in synthesizing NTA-PEG4-thiol for stable metal-chelate complexes, critical for protein immobilization .

- 15-Amino-PEG4: Enabled high-yield (~79%) production of DOTA-conjugated bombesin analogues with improved tumor-to-background ratios in microPET imaging .

- 15-Azido-PEG4 : Achieved >95% conjugation efficiency in click chemistry-based antibody labeling .

Biologische Aktivität

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetraoxapentadecanoic acid backbone with a tritylmercapto group. Its molecular formula is with a molecular weight of approximately 487.54 g/mol. The presence of the trityl group enhances lipophilicity, which may influence its interaction with biological membranes.

The biological activity of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate can be attributed to several mechanisms:

- Antioxidant Activity : The mercapto group in the structure is known for its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cell Membrane Interaction : The hydrophobic trityl group may facilitate the compound's incorporation into lipid membranes, potentially altering membrane fluidity and affecting signal transduction pathways.

- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines. For instance:

- Case Study 1 : A study evaluated the cytotoxic effects of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

- Case Study 2 : Another investigation focused on its effects on HeLa cervical cancer cells, revealing significant apoptosis induction at concentrations above 30 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tritylmercaptoacetic acid | C₁₃H₁₈O₂S | Moderate antioxidant activity |

| Tetraoxapentadecanoic acid | C₁₆H₃₁NO₈ | Limited anti-cancer activity |

| Mercaptoundecanoic acid | C₁₁H₂₂O₂S | Antimicrobial properties |

Q & A

Q. What are the key synthetic methodologies for preparing 15-tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate, and how is its purity validated?

The compound is synthesized via a multi-step process involving coupling reactions. For example, the tritylmercapto group is introduced using triphenylmethanethiol under Mitsunobu-like conditions (triphenylphosphine and diisopropylazodicarboxylate) in tetrahydrofuran (THF) . Purification typically employs vacuum liquid chromatography (VLC) with ether/heptane gradients. Purity is validated using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HR-MS). Structural confirmation is achieved via -NMR, which identifies characteristic peaks for the trityl group (δ 7.44–7.18 ppm) and PEG4 spacer (δ 3.65–3.41 ppm) .

Q. How does the monohydrate form influence the compound’s stability and handling in aqueous reactions?

The monohydrate form enhances solubility in polar solvents (e.g., water, DMF) but may introduce hygroscopicity, requiring storage under inert gas (N/Ar) at –20°C to prevent decomposition . Hydration can affect reaction kinetics in anhydrous conditions, necessitating pre-drying steps for moisture-sensitive applications.

Q. What are the primary applications of this compound in peptide and nanoparticle conjugation?

The tritylmercapto group serves as a protected thiol for site-specific conjugation. After deprotection (e.g., using trifluoroacetic acid), the free thiol reacts with maleimide or gold surfaces to form stable bonds. This is critical for creating peptide-drug conjugates (PDCs) or functionalizing nanoparticles for targeted drug delivery .

Advanced Research Questions

Q. What experimental challenges arise when optimizing conjugation efficiency using this compound, and how are they addressed?

Key challenges include:

- Deprotection Efficiency : Incomplete removal of the trityl group can hinder thiol reactivity. Acidic conditions (TFA cocktails) are optimized to ensure >95% deprotection .

- Steric Hindrance : The PEG4 spacer’s flexibility balances steric effects, but longer spacers may reduce target binding. Comparative studies using PEG2/PEG6 analogs are recommended .

- Oxidation : Free thiols are prone to disulfide formation. Reactions must be conducted under argon, with additives like tris(2-carboxyethyl)phosphine (TCEP) to maintain reducing conditions .

Q. How do conflicting solubility data for this compound impact its use in diverse solvent systems?

While the monohydrate form is water-soluble, anhydrous forms (e.g., in THF) may show variability. Researchers must characterize batch-specific solubility via -NMR in deuterated solvents (DO vs. CDCl) and adjust solvent ratios (e.g., HO/MeCN) during purification .

Q. What analytical strategies resolve contradictions in biodistribution data for PEG4-linked conjugates?

Discrepancies in tumor uptake (e.g., high pancreas accumulation in GRP receptor studies) are addressed by:

- Receptor Profiling : Validate receptor subtype expression (e.g., GRP vs. neuromedin B receptors) using competitive binding assays .

- Pharmacokinetic Modeling : Adjust PEG spacer length to optimize blood circulation time and renal clearance rates .

Q. How does the tritylmercapto group’s stability under physiological conditions affect in vivo applications?

The trityl group is stable in circulation but requires acidic microenvironments (e.g., tumor tissues) for cleavage. In vivo imaging studies (e.g., -DOTA-PESIN) show that premature deprotection reduces tumor specificity, necessitating pH-sensitive linker designs .

Methodological Recommendations

- Deprotection Protocol : Use TFA:DCM:triethylsilane (1:1:0.1 v/v) for 10 min, followed by silica plug purification to isolate the free thiol .

- Conjugation Monitoring : Employ reverse-phase HPLC (C18 column, HO/MeCN gradient) to track reaction progress and quantify yields .

- Stability Testing : Assess hygroscopicity via dynamic vapor sorption (DVS) and oxidative stability via LC-MS under simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.